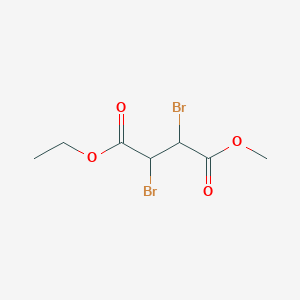

Ethyl methyl 2,3-dibromosuccinate

Description

Ethyl methyl 2,3-dibromosuccinate is a brominated ester derivative of succinic acid, featuring ethyl and methyl ester groups at the 1- and 4-positions, respectively, and bromine atoms at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in stereospecific elimination reactions to form unsaturated esters like fumarates or maleates . Its molecular formula is C₇H₁₀Br₂O₄, with a molecular weight of ~310 g/mol (estimated based on analogs). While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, comparisons with structurally similar compounds (e.g., dimethyl and diethyl esters) suggest moderate volatility and solubility in polar organic solvents.

Properties

Molecular Formula |

C7H10Br2O4 |

|---|---|

Molecular Weight |

317.96 g/mol |

IUPAC Name |

1-O-ethyl 4-O-methyl 2,3-dibromobutanedioate |

InChI |

InChI=1S/C7H10Br2O4/c1-3-13-7(11)5(9)4(8)6(10)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

POQFFCZQILVYAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OC)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Ethyl methyl 2,3-dibromosuccinate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl methyl 2,3-dibromosuccinate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of ethyl methyl 2,3-dibromosuccinate:

Key Observations:

- Ester Group Influence : The ethyl methyl ester balances steric bulk and reactivity between smaller (methyl) and larger (ethyl) esters. Dimethyl esters exhibit higher crystallinity (m.p. 108.7°C) , while diethyl analogs may have lower melting points due to increased alkyl chain flexibility.

- Tin Derivatives : Bis(tributyl tin) 2,3-dibromosuccinate (CAS 31732-71-5) is a heavy-metal-containing compound regulated under RoHS due to its environmental toxicity .

Physical and Chemical Properties

Table: Comparative Physical Properties

- Spectroscopic Features :

Hazard Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.